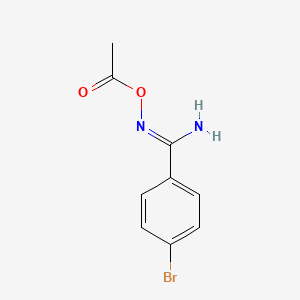
N'-(acetyloxy)-4-bromobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(acetyloxy)-4-bromobenzenecarboximidamide is an organic compound characterized by the presence of an acetyloxy group and a bromobenzenecarboximidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(acetyloxy)-4-bromobenzenecarboximidamide typically involves the acetylation of 4-bromobenzenecarboximidamide. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of N’-(acetyloxy)-4-bromobenzenecarboximidamide may involve large-scale acetylation processes using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(acetyloxy)-4-bromobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenecarboximidamides.
Wissenschaftliche Forschungsanwendungen
N’-(acetyloxy)-4-bromobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N’-(acetyloxy)-4-bromobenzenecarboximidamide involves its interaction with specific molecular targets. The acetyloxy group can enhance the compound’s ability to penetrate cell membranes, while the bromobenzenecarboximidamide moiety can interact with enzymes or receptors, modulating their activity . This dual functionality makes the compound a versatile tool in biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-acetyltyrosine: Used as a high solubility precursor to tyrosine.
Uniqueness
N’-(acetyloxy)-4-bromobenzenecarboximidamide is unique due to its combined acetyloxy and bromobenzenecarboximidamide functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-6(13)14-12-9(11)7-2-4-8(10)5-3-7/h2-5H,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMLUDBXBQKXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C(C1=CC=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C(/C1=CC=C(C=C1)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1H-pyrazole-3,5-diamine](/img/structure/B5910110.png)
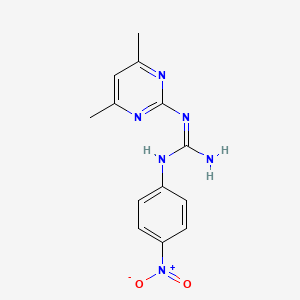
![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)
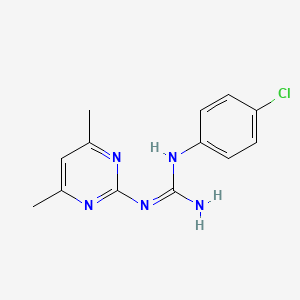
![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)
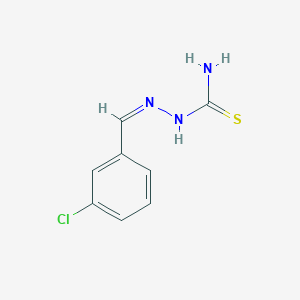
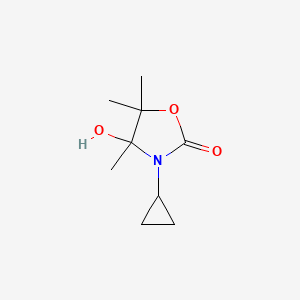
![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)
![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)
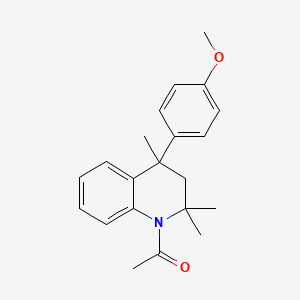
![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
